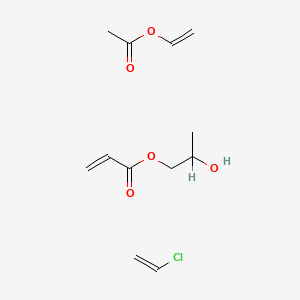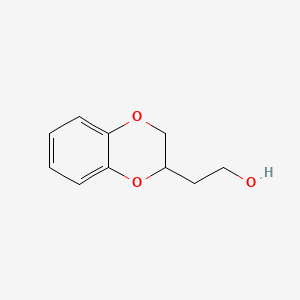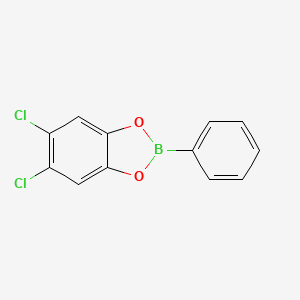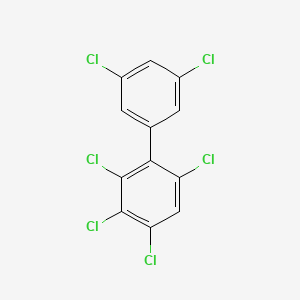
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate involves the polymerization of 2-Propenoic acid, 2-hydroxypropyl ester with chloroethene and ethenyl acetate. The polymerization process typically requires the presence of initiators such as peroxides or azo compounds, which help in the formation of free radicals necessary for the polymerization reaction .
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniform polymerization. The resulting polymer is then purified and processed into various forms depending on its intended application .
Análisis De Reacciones Químicas
Types of Reactions
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties
Mecanismo De Acción
The mechanism by which Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and biocompatible materials .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxypropyl acrylate-vinyl acetate-vinyl chloride copolymer
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
- Methacrylic acid, 2-hydroxypropyl ester
Uniqueness
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is unique due to its combination of properties from its constituent monomers. This polymer exhibits excellent adhesive properties, chemical stability, and biocompatibility, making it suitable for a wide range of applications .
Propiedades
Número CAS |
41618-91-1 |
|---|---|
Fórmula molecular |
C12H19ClO5 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C4H6O2.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-3-6-4(2)5;1-2-3/h3,5,7H,1,4H2,2H3;3H,1H2,2H3;2H,1H2 |
Clave InChI |
CDZRKFJZEOBIOO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
SMILES canónico |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
Key on ui other cas no. |
41618-91-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















